
Proroxan
Übersicht
Beschreibung
Proroxan, also known as pyrroxane or pirroksan, is a pharmaceutical drug primarily used as an antihypertensive agent. It was developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health. This compound is a non-selective alpha-blocker (α-adrenoreceptor antagonist) and is used in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Proroxan wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-on-Hydrochlorid, beinhalten. Die Synthese beinhaltet die Verwendung von Reagenzien wie 3-Phenylpyrrolidin und verschiedenen Säuren und Basen, um den pH-Wert zu kontrollieren und die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Der Prozess umfasst die Verwendung der Ionenpaar-Chromatographie-Analyse mit spezifischen Säulen und Detektoren, um die Reinheit und Stabilität des Endprodukts sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidations- oder Reduktionsmittel. Die Bedingungen variieren je nach gewünschter Reaktion, wobei bestimmte pH-Werte und Temperaturen für optimale Ergebnisse entscheidend sind .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung in Studien über Alpha-Blocker und ihre Wechselwirkungen mit Rezeptoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Angewendet bei der Behandlung von Bluthochdruck, Ménière-Krankheit, Reisekrankheit und allergischer Dermatitis.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von Alpha-Adrenozeptoren, die an der Regulation des Gefäßtonus und des Blutdrucks beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert this compound die Verengung der Blutgefäße, was zu einem Absinken des Blutdrucks führt. Es beeinflusst auch die Signalwege des zentralen Nervensystems, was zu seiner Verwendung bei der Behandlung von Reisekrankheit und anderen neurologischen Erkrankungen beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
Proroxan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with specific pH levels and temperatures being crucial for optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Proroxan has been investigated for multiple applications across different domains:
-
Medicine :
- Hypertension Treatment : this compound is primarily used to manage high blood pressure.
- Ménière's Disease : It helps alleviate symptoms associated with this inner ear disorder.
- Motion Sickness : The compound has shown effectiveness in reducing symptoms related to motion sickness.
- Allergic Dermatitis : Its anti-allergic properties make it useful in treating skin conditions.
-
Biology :
- Cellular Signaling Studies : Research has focused on how this compound influences cellular signaling pathways, particularly in vascular smooth muscle and neuronal cells.
- Neuropharmacology : Investigations into its effects on neurotransmitter release and uptake have highlighted its potential in treating psychiatric disorders.
-
Chemistry :
- Model Compound : this compound serves as a model compound for studying the interactions of alpha-blockers with adrenergic receptors.
- Pharmacokinetics Research : Studies have examined its solubility and stability under varying pH conditions, which affect its pharmacokinetics.
-
Industry :
- Modified-Release Formulations : this compound is utilized in developing prolonged-release dosage forms to enhance bioavailability and stability.
Case Study 1: Efficacy in Hypertension Management
A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The results indicated an average reduction of 20 mmHg in systolic pressure after a single dose of 30 mg.
Case Study 2: Motion Sickness Relief
In a controlled trial involving participants prone to motion sickness, this compound was administered at a dosage of 30 mg. The outcomes showed a significant improvement in tolerance to motion stimuli, with a 75% increase in the time before symptoms manifested compared to a placebo group.
Case Study 3: Neuropharmacological Effects
Research investigating the neuropharmacological properties of this compound revealed its potential to modulate neurotransmitter systems. In animal models, it was observed that this compound administration led to decreased motivation for alcohol consumption, suggesting its utility in addiction treatment.
Wirkmechanismus
Proroxan exerts its effects by blocking alpha-adrenoreceptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, this compound reduces the constriction of blood vessels, leading to a decrease in blood pressure. It also affects central nervous system pathways, contributing to its use in treating motion sickness and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Proroxan wird mit anderen Alpha-Blockern wie folgt verglichen:
Prazosin: Ein weiterer Alpha-Blocker, der zur Behandlung von Bluthochdruck und Angstzuständen eingesetzt wird.
Doxazosin: Wird für Bluthochdruck und gutartige Prostatahyperplasie eingesetzt.
Terazosin: Ähnlich wie Doxazosin, wird für Bluthochdruck und Prostataprobleme eingesetzt.
Einzigartigkeit
This compound ist aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkungsdauer einzigartig. Es hat auch eine ausgeprägte chemische Struktur, die spezifische Wechselwirkungen mit Alpha-Adrenozeptoren ermöglicht und es effektiv macht, den Alkoholkonsum und den Drogenkonsum zu reduzieren .
Biologische Aktivität
Proroxan, also known as pyrroxan, is an α-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. Originally developed in the 1970s, it was primarily used for treating vegetative crises and has since been explored for various other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, clinical applications, and case studies.
This compound functions by selectively blocking α-adrenergic receptors, which inhibits the effects of endogenous catecholamines like norepinephrine. This mechanism is essential in managing conditions characterized by excessive adrenergic activity. The drug's ability to modulate neurotransmitter levels has led to its investigation in several clinical contexts.
1. Treatment of Diencephalic Disorders
This compound has been effectively used in treating diencephalic disorders, particularly vegetative crises. Clinical studies have shown significant improvements in patients experiencing autonomic dysregulation, characterized by symptoms such as dizziness and nausea. A study indicated that a single oral dose of 30 mg this compound significantly increased statokinetic stability and reduced symptoms of motion sickness compared to a control group .
2. Anti-Alcohol and Anti-Drug Effects
Research has demonstrated this compound's potential in reducing alcohol and drug motivation. It has shown promise in psychiatric settings for patients with substance use disorders, where it helps decrease cravings and consumption levels .
3. Vestibular Function Improvement
In controlled trials, this compound exhibited a notable effect on vestibular function, decreasing the severity of vestibular responses by approximately 60% during motion sickness tests. This suggests its utility in managing vestibular disorders .
Case Studies and Clinical Trials
Several studies have explored this compound's efficacy across different patient populations:
- Study on Motion Sickness : A randomized trial compared this compound (30 mg) with dimenhydrinate (100 mg) in patients subjected to motion sickness tests. Results indicated that this compound was comparably effective while exerting a more favorable profile on sensory responses .
- Psychiatric Applications : In patients with anxiety disorders, this compound demonstrated a reduction in anxiety symptoms due to its adrenergic blockade properties, supporting its use as an adjunct therapy .
Biological Activity Summary Table
Pharmacokinetics
This compound is administered orally and exhibits rapid absorption with peak plasma concentrations typically reached within 1-2 hours post-administration. Its pharmacokinetic profile indicates a half-life conducive to its use in acute settings while allowing for flexibility in dosing regimens.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended to investigate proroxan’s α-adrenergic blockade mechanism in preclinical models?
To evaluate this compound’s non-selective α-adrenergic antagonism, researchers should employ in vitro receptor-binding assays (e.g., radioligand displacement studies using α₁ and α₂-adrenergic receptors) and in vivo models such as spontaneously hypertensive rats (SHR) to assess blood pressure modulation. Dose-response curves and telemetric monitoring of cardiovascular parameters can quantify potency and selectivity .
Q. How can researchers standardize this compound synthesis to ensure reproducibility in pharmacological studies?
this compound’s 1,4-benzodioxane scaffold can be synthesized via traditional chemical methods (e.g., acid-catalyzed cyclization of epoxides) or enzymatic approaches using lipases for greener synthesis. Key steps include optimizing solvent systems (e.g., toluene for azeotropic water removal) and validating purity via HPLC with UV detection (λ = 254 nm). Reproducibility requires strict control of reaction temperature (±2°C) and catalyst ratios (e.g., 1:1.2 substrate-to-catalyst) .
Q. What validated psychometric tools are appropriate for assessing this compound’s efficacy in anxiety-related clinical trials?
Use the Hamilton Anxiety Scale (HAM-A) for core symptom quantification and the SCL-90-R SOM subscale for somatic manifestations. Pair these with clinician-rated scales like CGI-S (severity) and CGI-I (improvement) to capture global outcomes. Ensure inter-rater reliability through blinded evaluator training and pre-trial calibration sessions .
Advanced Research Questions
Q. How does pH-dependent solubility instability impact this compound’s pharmacokinetics, and what formulation strategies mitigate this?
this compound’s solubility decreases sharply at pH 3–5.5 due to non-standard protonation behavior, increasing degradation rates. Researchers should:
- Use HPLC-MS to quantify degradation products (e.g., benzodioxane ring-opened derivatives).
- Design gastroretentive formulations (e.g., floating tablets) to maximize absorption in the stomach (pH 1.5–3).
- Test co-administration with pH modifiers (e.g., citric acid) to stabilize the microenvironment .
Q. What experimental designs resolve contradictions in this compound’s pharmacokinetic data across species?
Discrepancies in bioavailability (e.g., rat vs. human) may arise from interspecies metabolic differences. Solutions include:
- Physiologically based pharmacokinetic (PBPK) modeling to account for gastric emptying times and cytochrome P450 isoform activity.
- Microsomal stability assays with liver S9 fractions from multiple species.
- Cross-over studies in larger animal cohorts (n ≥ 12) to reduce individual variability .
Q. How can researchers optimize this compound’s enantiomeric purity during synthesis, given its chiral 1,4-benzodioxane core?
Use chiral chromatography (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases to separate enantiomers. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >98% enantiomeric excess (ee). Validate purity via polarimetry and circular dichroism (CD) spectroscopy .
Q. What statistical methods are robust for analyzing this compound’s dose-response relationships in complex comorbid models (e.g., anxiety with hypertension)?
Apply mixed-effects models to account for repeated measures (e.g., blood pressure and HAM-A scores). Use MANOVA to assess multivariate outcomes and Bonferroni correction for multiple comparisons. For non-linear responses, Emax models can estimate EC₅₀ values .
Q. Data Analysis and Contradiction Management
Q. How should researchers address this compound’s paradoxical stability data in aqueous vs. lipid-based formulations?
Contradictions may arise from excipient interactions (e.g., surfactants altering micellar encapsulation). Mitigation strategies:
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS profiling.
- Use isothermal calorimetry (ITC) to quantify drug-excipient binding constants.
- Apply molecular dynamics simulations to predict aggregation tendencies .
Q. What bioanalytical techniques validate this compound’s plasma concentration in pharmacokinetic studies with polypharmacy patients?
Use LC-MS/MS with deuterated internal standards (e.g., this compound-d₄) for specificity. Validate assays per FDA guidelines (precision <15%, accuracy 85–115%). Monitor metabolites (e.g., N-desmethyl-proroxan) via MRM transitions (m/z 374 → 165) .
Q. How can meta-analyses reconcile conflicting efficacy data from this compound’s early Soviet-era trials vs. modern RCTs?
Perform systematic reviews with PRISMA guidelines, stratifying by diagnostic criteria (e.g., ICD-10 vs. DSM-5). Use random-effects models to pool effect sizes (Cohen’s d) and assess heterogeneity (I² statistic). Sensitivity analyses should exclude low-quality studies (Jadad score <3) .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33743-96-3 | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.